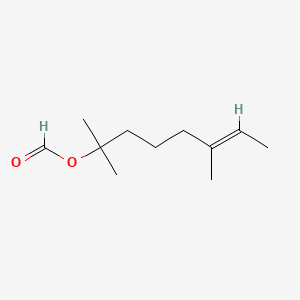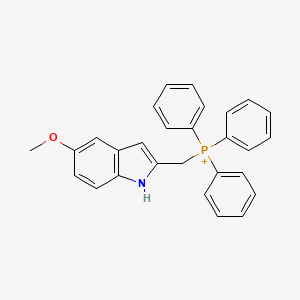
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol ist eine komplexe organische Verbindung, die zur Indol-Familie gehört. Indole sind heterocyclische Verbindungen, die aufgrund ihres Vorkommens in vielen Naturprodukten und Pharmazeutika intensiv untersucht werden. Diese spezielle Verbindung weist eine Methoxygruppe in der 5-Position und eine Triphenylphosphoranylmethylgruppe in der 2-Position des Indolrings auf, was sie zu einem einzigartigen und interessanten Forschungsobjekt macht.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol umfasst in der Regel die folgenden Schritte:
Bildung des Indolkerns: Der Indolkern kann mit verschiedenen Methoden synthetisiert werden, z. B. mit der Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton umfasst.
Einführung der Methoxygruppe: Die Methoxygruppe kann durch Methylierung der Hydroxylgruppe mit Reagenzien wie Methyliodid in Gegenwart einer Base eingeführt werden.
Anlagerung der Triphenylphosphoranylmethylgruppe: Dieser Schritt beinhaltet die Reaktion des Indolderivats mit Triphenylphosphin und einem geeigneten Methylierungsmittel unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Reaktoren, Durchflusssystemen und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann oxidiert werden, um eine Hydroxylgruppe zu bilden oder weiter zu einer Carbonylgruppe.
Reduktion: Der Indolring kann unter bestimmten Bedingungen reduziert werden, um Dihydroindolderivate zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere in der 3-Position.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff ist eine übliche Methode.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) können für die Bromierung verwendet werden.
Wichtigste gebildete Produkte
Oxidation: 5-Hydroxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol.
Reduktion: 5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1,2-Dihydro-1H-Indol.
Substitution: 3-Brom-5-methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Methoxygruppe und die Triphenylphosphoranylmethylgruppe spielen eine entscheidende Rolle für ihre Bindungsaffinität und Aktivität. Die Verbindung kann auf Enzyme, Rezeptoren oder andere Proteine wirken und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group and the triphenylphosphoranyl methyl group play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methoxy-2-methyl-1H-Indol: Fehlt die Triphenylphosphoranylmethylgruppe, wodurch es weniger komplex ist.
5-Methoxy-2-phenyl-1H-Indol: Enthält eine Phenylgruppe anstelle der Triphenylphosphoranylmethylgruppe.
5-Methoxy-2-(methylthio)-1H-Indol: Weist eine Methylthiogruppe anstelle der Triphenylphosphoranylmethylgruppe auf.
Einzigartigkeit
5-Methoxy-2-((Triphenylphosphoranyl)methyl)-1H-Indol ist aufgrund des Vorhandenseins der Triphenylphosphoranylmethylgruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
62099-68-7 |
|---|---|
Molekularformel |
C28H25NOP+ |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
(5-methoxy-1H-indol-2-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C28H25NOP/c1-30-24-17-18-28-22(20-24)19-23(29-28)21-31(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21H2,1H3/q+1 |
InChI-Schlüssel |
HYQLABNVRIUQAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





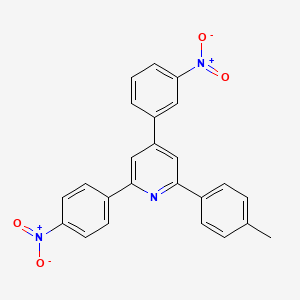

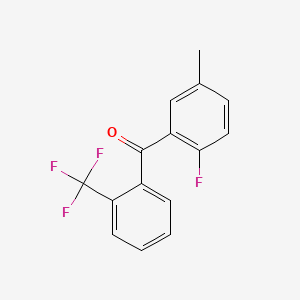
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
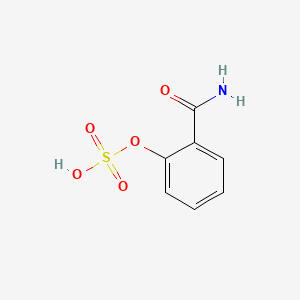
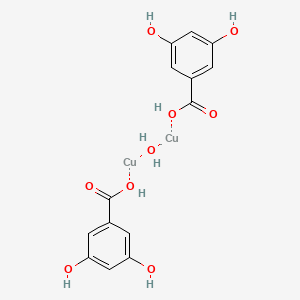
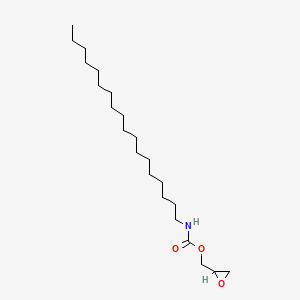
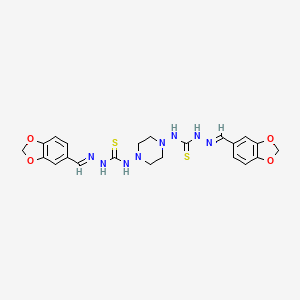

![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
